Benzenesulfonimidoyl fluoride,N-(3-ethynylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- is a chemical compound with the molecular formula C14H10FNOS and a molecular weight of 259.30 g/mol . This compound is known for its unique structure, which includes a benzenesulfonimidoyl fluoride group attached to a 3-ethynylphenyl group. It has various applications in scientific research and industry due to its reactivity and functional properties.
Vorbereitungsmethoden
The synthesis of Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with an amine to form a sulfonamide. This intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoride group. The final step involves the coupling of the ethynyl group to the aromatic ring under specific conditions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The ethynyl group allows for coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: Its reactivity makes it a potential candidate for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- involves its ability to react with various nucleophiles and electrophiles. The fluoride group is highly reactive, allowing for the formation of strong bonds with other atoms or groups. The ethynyl group provides additional reactivity, enabling the compound to participate in coupling reactions. Molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- can be compared with other sulfonimidoyl fluoride compounds, such as:
Benzenesulfonimidoyl fluoride: Lacks the ethynyl group, making it less reactive in coupling reactions.
N-Fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic C–H bonds, but does not have the ethynyl group.
The presence of the ethynyl group in Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- makes it unique, providing additional reactivity and versatility in chemical synthesis and applications .
Eigenschaften
Molekularformel |
C14H10FNOS |
---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(3-ethynylphenyl)imino-fluoro-oxo-phenyl-λ6-sulfane |
InChI |
InChI=1S/C14H10FNOS/c1-2-12-7-6-8-13(11-12)16-18(15,17)14-9-4-3-5-10-14/h1,3-11H |
InChI-Schlüssel |
JOOCTNCWWOHGLE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)N=S(=O)(C2=CC=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.